molecular formula C108H138 B3047737 Benzene, hexakis[(4-nonylphenyl)ethynyl]- CAS No. 143608-03-1

Benzene, hexakis[(4-nonylphenyl)ethynyl]-

Cat. No.: B3047737
CAS No.: 143608-03-1
M. Wt: 1436.2 g/mol
InChI Key: QBJLJGWDRPFTCN-UHFFFAOYSA-N
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Description

Benzene, hexakis[(4-nonylphenyl)ethynyl]- is a complex organic compound characterized by a benzene core substituted with six ethynyl groups, each attached to a 4-nonylphenyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexakis[(4-nonylphenyl)ethynyl]- typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve scaling up the Sonogashira coupling process, optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Benzene, hexakis[(4-nonylphenyl)ethynyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific electrophile or nucleophile used. For example, bromination would yield a brominated derivative of the compound, while nitration would yield a nitro derivative.

Scientific Research Applications

Benzene, hexakis[(4-nonylphenyl)ethynyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzene, hexakis[(4-nonylphenyl)ethynyl]- exerts its effects depends on the specific application and context. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. These effects can alter the compound’s reactivity towards electrophiles and nucleophiles, as well as its stability and solubility in various solvents .

Comparison with Similar Compounds

Uniqueness: Benzene, hexakis[(4-nonylphenyl)ethynyl]- is unique due to the presence of long nonyl chains, which can influence its solubility, melting point, and interactions with other molecules. These properties make it particularly useful in the development of specialized materials and in studies of molecular interactions.

Properties

IUPAC Name

1,2,3,4,5,6-hexakis[2-(4-nonylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H138/c1-7-13-19-25-31-37-43-49-91-55-67-97(68-56-91)79-85-103-104(86-80-98-69-57-92(58-70-98)50-44-38-32-26-20-14-8-2)106(88-82-100-73-61-94(62-74-100)52-46-40-34-28-22-16-10-4)108(90-84-102-77-65-96(66-78-102)54-48-42-36-30-24-18-12-6)107(89-83-101-75-63-95(64-76-101)53-47-41-35-29-23-17-11-5)105(103)87-81-99-71-59-93(60-72-99)51-45-39-33-27-21-15-9-3/h55-78H,7-54H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLJGWDRPFTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H138
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608933
Record name 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143608-03-1
Record name 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-nonylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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